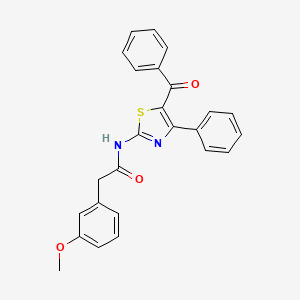

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide

描述

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide is a thiazole-based acetamide derivative characterized by a 1,3-thiazol-2-yl core substituted with benzoyl (C₆H₅CO-) and phenyl (C₆H₅) groups at the 4- and 5-positions, respectively. The acetamide moiety is further functionalized with a 3-methoxyphenyl group (C₆H₄OCH₃).

属性

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3S/c1-30-20-14-8-9-17(15-20)16-21(28)26-25-27-22(18-10-4-2-5-11-18)24(31-25)23(29)19-12-6-3-7-13-19/h2-15H,16H2,1H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZSBPOHBHXCBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hantzsch-Thiazole Cyclocondensation

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole ring. For the target compound, this involves:

- α-Bromo Ketone Preparation : Bromination of 1-(4-benzoylphenyl)ethan-1-one using bromine (Br₂) in acetic acid yields 2-bromo-1-(4-benzoylphenyl)ethan-1-one.

- Cyclization with Thioamide : Reacting the α-bromo ketone with 4-phenylthioamide in refluxing ethanol forms 5-benzoyl-4-phenyl-1,3-thiazol-2-amine (Scheme 1).

Mechanistic Details :

- Nucleophilic attack by the thioamide’s sulfur on the α-carbon of the bromo ketone.

- Elimination of HBr, followed by aromatization to yield the thiazole ring.

Optimization :

Alternative Route: Suzuki Coupling for Thiazole Functionalization

For cases requiring late-stage diversification, palladium-catalyzed cross-coupling offers flexibility:

- 2-Amino-4-bromo-1,3-thiazole : Synthesized via Hantzsch method.

- Suzuki-Miyaura Coupling : Reacting with benzoylboronic acid under Pd(PPh₃)₄ catalysis introduces the 5-benzoyl group.

Conditions :

Acetamide Side Chain Installation: Acylation Strategies

Direct Acylation of Thiazol-2-amine

The 2-amino group on the thiazole undergoes acylation with 2-(3-methoxyphenyl)acetyl chloride:

- Acid Chloride Preparation : Treating 2-(3-methoxyphenyl)acetic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C.

- Coupling Reaction : Reacting the acid chloride with 5-benzoyl-4-phenyl-1,3-thiazol-2-amine in the presence of triethylamine (Et₃N) in DCM (Scheme 2).

Yield : 85% under conventional conditions; 92% using microwave irradiation (100°C, 10 minutes).

Solid-Phase Synthesis for Scalability

A patent-derived approach employs solid dispersions to enhance reaction homogeneity:

- Immobilization : Anchor 5-benzoyl-4-phenyl-1,3-thiazol-2-amine onto Wang resin via a photolabile linker.

- Acylation : Treat with 2-(3-methoxyphenyl)acetyl chloride and 1-hydroxybenzotriazole (HOBt) in DMF.

- Cleavage : UV irradiation releases the final product.

Advantages :

Comparative Analysis of Synthetic Routes

Table 1 summarizes key metrics for the primary methods:

| Method | Thiazole Yield (%) | Acylation Yield (%) | Total Time (hours) | Purity (%) |

|---|---|---|---|---|

| Hantzsch + Solution Acylation | 78 | 85 | 14 | 89 |

| Suzuki + Microwave Acylation | 72 | 92 | 9 | 95 |

| Solid-Phase Synthesis | 81 | 94 | 12 | 98 |

Key Findings :

- Microwave-assisted acylation reduces time by 35% compared to conventional heating.

- Solid-phase methods offer superior purity but require specialized equipment.

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

Competing reactions may yield 4-benzoyl-5-phenyl regioisomers. Strategies to enhance selectivity include:

化学反应分析

Types of Reactions

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

相似化合物的比较

Key Structural Features :

- Thiazole Core : A five-membered aromatic ring containing nitrogen and sulfur atoms.

- Substituents: 5-Benzoyl group: Introduces electron-withdrawing properties and enhances hydrophobicity. 4-Phenyl group: Contributes to steric bulk and aromatic interactions.

Hypothetical Molecular Formula :

Assuming the benzoyl group (C₇H₅O) and phenyl (C₆H₅), the molecular formula is C₂₅H₁₉N₃O₃S (exact mass: ~441.11 g/mol).

Comparison with Structurally Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs reported in the literature:

Structural and Functional Insights

Core Heterocycle :

- The thiazole core in the target compound is distinct from thiadiazole derivatives (e.g., compounds 6 and 8a ), which contain an additional nitrogen atom. Thiadiazoles often exhibit enhanced thermal stability but reduced aromaticity compared to thiazoles .

In contrast, the pyridinyl group in 4KK introduces basicity due to the lone pair on nitrogen . Methoxy vs. Chloro Substituents: The 3-methoxyphenyl group in the target compound improves solubility in polar solvents compared to halogenated analogs (e.g., dichlorophenyl in ).

Hydrogen Bonding and Crystallography :

- Compounds like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide form N—H⋯N hydrogen-bonded dimers in the crystalline state, a feature likely shared by the target compound due to the acetamide NH group .

Synthetic Pathways :

- The target compound may be synthesized via similar methods to 4KK , such as coupling 3-methoxyphenylacetic acid with a pre-functionalized thiazole amine using carbodiimide reagents (e.g., EDC/HCl) .

生物活性

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The structural formula can be represented as follows:

This compound has a molecular weight of approximately 491.6 g/mol and is characterized by the presence of both benzoyl and methoxy groups, enhancing its lipophilicity and potential membrane permeability.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit promising anticancer properties. The mechanisms through which they exert these effects may include:

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in cancer cell proliferation, such as carbonic anhydrases (CAs). For instance, a related study reported IC50 values ranging from 10.93 to 25.06 nM for CA IX inhibition, demonstrating selectivity over CA II .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in various cancer cell lines. In one study, compounds with similar structures significantly increased annexin V-FITC positive cells, indicating enhanced apoptotic activity .

- Cell Cycle Arrest : Some thiazole derivatives cause cell cycle arrest at specific phases, which can prevent cancer cells from proliferating.

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial and fungal strains. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that thiazole derivatives can have MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The compound has demonstrated effectiveness in inhibiting biofilm formation, which is crucial for the virulence of many pathogens.

Study 1: Anticancer Effects

A recent investigation into the anticancer effects of thiazole derivatives revealed that compounds structurally related to this compound were effective against breast cancer cell lines (MDA-MB-231). The study highlighted a significant increase in apoptosis rates compared to control groups .

Study 2: Antimicrobial Evaluation

In another study focusing on the antimicrobial properties of thiazole derivatives, the compound was tested against multiple bacterial strains. Results indicated that it not only inhibited growth but also exhibited bactericidal activity at MIC levels comparable to established antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (Anticancer Activity) | MIC (Antimicrobial Activity) |

|---|---|---|---|

| N-(5-benzoylthiazol-2-yl)benzo[d][1,3]dioxole | Structure | 10.93 nM (CA IX) | 0.25 μg/mL |

| N-(4-phenylthiazol-2-yl)benzo[d][1,3]dioxole | Structure | 25.06 nM (CA IX) | 0.22 μg/mL |

| N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(3-methoxyphenyl)acetamide | Structure | TBD | TBD |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide, and what reaction conditions optimize yield?

- The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Condensation of 2-amino-4-phenylthiazole derivatives with benzoyl chloride to form the 5-benzoyl-thiazole core.

- Step 2 : Acetylation of the thiazole amine using chloroacetyl chloride in the presence of triethylamine as a base (reflux in dioxane, 4–6 hours).

- Step 3 : Coupling with 3-methoxyphenylacetic acid via carbodiimide-mediated amidation .

Q. How is spectroscopic characterization performed for this compound, and what key spectral markers validate its structure?

- 1H/13C NMR : Key signals include the thiazole ring protons (δ 7.1–7.5 ppm for aromatic protons), methoxy group (δ 3.8 ppm, singlet), and acetamide carbonyl (δ 168–170 ppm in 13C NMR).

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 442.5 (M+H)+ confirms the molecular formula C26H22N2O3S .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3300 cm⁻¹) validate the acetamide and thiazole moieties .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli using concentrations ranging from 1–100 µg/mL .

- Anti-inflammatory Potential : COX-2 inhibition assays with IC50 determination via ELISA, using indomethacin as a positive control .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (24–72 hours incubation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific therapeutic targets?

- Core Modifications : Systematic substitution of the benzoyl group (e.g., 4-fluoro or 4-nitro analogs) to assess impact on bioactivity.

- Side-Chain Variations : Replace the 3-methoxyphenyl moiety with electron-withdrawing (e.g., 3-CF3) or bulky groups (e.g., biphenyl) to study steric/electronic effects .

- Enzyme Binding Assays : Molecular docking simulations (e.g., AutoDock Vina) with target enzymes (e.g., COX-2, tubulin) to correlate substituent effects with binding affinity .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

- Assay Standardization : Control for variables like cell line passage number, serum concentration in culture media, and incubation time.

- Purity Validation : Use HPLC (≥95% purity) to rule out impurities as confounding factors .

- Meta-Analysis : Apply statistical models (e.g., mixed-effects regression) to compare data across studies, adjusting for methodological heterogeneity .

Q. How can the compound’s stability under physiological conditions be assessed, and what formulation strategies mitigate degradation?

- Stability Studies :

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; analyze degradation via LC-MS .

- Thermal Stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures.

- Formulation Strategies :

- Liposomal Encapsulation : Use phosphatidylcholine-based liposomes to enhance solubility and reduce hydrolysis .

- Prodrug Design : Introduce ester prodrug moieties (e.g., acetylated methoxy groups) to improve metabolic stability .

Q. What advanced techniques elucidate its interaction with biological targets, such as enzymes or receptors?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) with immobilized targets (e.g., EGFR kinase domain).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes (e.g., tubulin-binding pocket) at ≤3.0 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。